molecular formula C8H17NS B14592032 1-[(Propan-2-yl)sulfanyl]piperidine CAS No. 61076-33-3

1-[(Propan-2-yl)sulfanyl]piperidine

Cat. No.: B14592032
CAS No.: 61076-33-3
M. Wt: 159.29 g/mol
InChI Key: UHUNOYNQUXAGNP-UHFFFAOYSA-N
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Description

1-[(Propan-2-yl)sulfanyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is characterized by the presence of a propan-2-yl group attached to a sulfur atom, which is further connected to the piperidine ring. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the synthesis of pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Propan-2-yl)sulfanyl]piperidine typically involves the reaction of piperidine with a suitable propan-2-yl sulfanyl precursor. One common method is the nucleophilic substitution reaction where piperidine reacts with propan-2-yl sulfanyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction. The use of automated reactors and real-time monitoring systems can optimize the reaction conditions and improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(Propan-2-yl)sulfanyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(Propan-2-yl)sulfanyl]piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperidine derivatives are explored for their potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(Propan-2-yl)sulfanyl]piperidine involves its interaction with specific molecular targets in biological systems. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Propan-2-yl)sulfanyl]piperidine is unique due to the presence of the propan-2-yl sulfanyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications in medicinal chemistry and industrial processes .

Properties

CAS No.

61076-33-3

Molecular Formula

C8H17NS

Molecular Weight

159.29 g/mol

IUPAC Name

1-propan-2-ylsulfanylpiperidine

InChI

InChI=1S/C8H17NS/c1-8(2)10-9-6-4-3-5-7-9/h8H,3-7H2,1-2H3

InChI Key

UHUNOYNQUXAGNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)SN1CCCCC1

Origin of Product

United States

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